Phosphine oxide, cyclopentyldiisobutyl-

Descripción general

Descripción

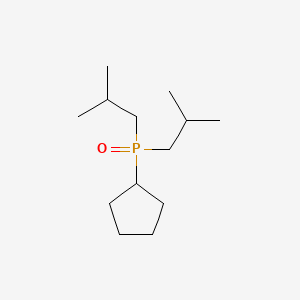

Phosphine oxide, cyclopentyldiisobutyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group (P=O) bonded to cyclopentyl and diisobutyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common method for preparing phosphine oxides involves the oxidation of their corresponding phosphine precursors. For phosphine oxide, cyclopentyldiisobutyl-, the synthesis typically starts with the corresponding phosphine, cyclopentyldiisobutylphosphine. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) under controlled conditions to yield the desired phosphine oxide .

Industrial Production Methods

In an industrial setting, the production of phosphine oxides often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agent and reaction parameters is crucial to minimize side reactions and maximize efficiency .

Análisis De Reacciones Químicas

Reduction to Phosphines

Phosphine oxides are commonly reduced to their corresponding phosphines, which serve as ligands in catalysis. For cyclopentyldiisobutylphosphine oxide:

-

Reduction with Trichlorosilane (HSiCl₃):

The P=O bond (stretching vibration at ~1100 cm⁻¹ in IR) is reduced to P–H, forming cyclopentyldiisobutylphosphine. XPS analysis confirms the disappearance of the P=O peak (134.0–134.9 eV) post-reduction . -

Chemoselective Reduction with 1,3-Diphenyldisiloxane (DPDS):

DPDS selectively reduces phosphine oxides to phosphines under mild conditions (room temperature, 12–24 h). This method avoids side reactions with other functional groups (e.g., alcohols, esters) .

| Reducing Agent | Conditions | Yield (%) | Key Observation |

|---|---|---|---|

| HSiCl₃ | 25°C, 6 h | 82–92 | IR loss of P=O band |

| DPDS | RT, 24 h | 85–96 | High chemoselectivity |

Solvent-Dependent Reactivity

Phosphine oxides exhibit solvent-specific stability:

-

In DMSO: Undergo competitive thiolate-disulfide exchange and P=O bond cleavage. Electron-withdrawing disulfides (e.g., (SC₆H₄NO₂)₂) accelerate degradation .

-

In Chloroform/Hexane: Stable under inert conditions, enabling catalytic applications (e.g., cycloadditions) .

| Solvent | Reactivity Profile | Key Observation |

|---|---|---|

| DMSO | Degrades via P=O cleavage | 75% conversion in 75 min with (SC₆H₄NO₂)₂ |

| Chloroform | Stable | No decomposition in catalytic cycles |

Synthetic Pathways

The compound can be synthesized via:

-

Alkyl Halide Coupling: Reaction of diisobutylchlorophosphine with cyclopentanol in the presence of triethylamine .

-

Oxidative Methods: Electrochemical oxidation of phosphines in ethanol-water mixtures .

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Phosphine oxides are increasingly recognized for their potential in drug development. One notable application is in the formulation of anticancer drugs. For instance, brigatinib, an FDA-approved drug for treating ALK-positive non-small cell lung cancer (NSCLC), incorporates a phosphine oxide fragment that enhances its efficacy and selectivity. The introduction of phosphine oxide into drug structures has been shown to improve solubility and metabolic stability, which are critical for therapeutic effectiveness .

Case Study: Brigatinib

- Structure : Incorporates dimethylphosphine oxide.

- Impact : Enhanced activity against ALK-positive NSCLC with improved pharmacokinetic properties.

- Mechanism : The phosphine oxide group acts as a strong hydrogen bond acceptor, facilitating better interactions with biological targets .

Catalysis

Catalytic Applications

Cyclopentyldiisobutyl phosphine oxide has been explored as a catalyst in various organic reactions. Its unique structure allows it to participate effectively in catalytic processes such as carbonyl reductions and olefination reactions.

Case Study: Bicyclic Phosphine Oxide

A novel bridged [2.2.1] bicyclic phosphine oxide demonstrated superior performance in catalytic γ-umpolung addition–Wittig olefination reactions. This compound facilitated the production of 1,2-dihydroquinolines with high efficiency, showcasing its potential as a versatile catalyst in organic synthesis .

| Catalytic Reaction | Performance | Product |

|---|---|---|

| γ-Umpolung Addition | High efficiency | 1,2-Dihydroquinolines |

| Carbonyl Reduction | Turnover number up to 36,500 | α,β-Unsaturated Aldehydes |

Materials Science

Nanoparticle Synthesis

Phosphine oxides are also utilized in the synthesis of luminescent nanoparticles. Research indicates that phosphine oxide-chelated europium(III) nanoparticles exhibit significant luminescent properties, making them suitable for applications in sensing and imaging technologies.

Case Study: Europium(III) Nanoparticles

- Ligand Optimization : The structure of bis(phosphine oxide) ligands was optimized to enhance coordination with lanthanide ions.

- Luminescent Properties : The resulting complexes showed high stability and luminescence, indicating potential for use in biosensors and other optical applications .

Summary

Phosphine oxide, cyclopentyldiisobutyl-, demonstrates a wide range of applications across medicinal chemistry, catalysis, and materials science. Its ability to enhance drug solubility and stability, act as an effective catalyst in organic reactions, and contribute to the synthesis of luminescent materials highlights its versatility and importance in contemporary research.

Mecanismo De Acción

The mechanism by which phosphine oxide, cyclopentyldiisobutyl- exerts its effects involves the interaction of the P=O group with various molecular targets. In catalysis, the P=O group can coordinate with metal centers, influencing the reactivity and selectivity of the catalytic process. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Phosphine oxide, cyclopentyldiisobutyl- can be compared with other similar compounds such as:

-

Diphenylphosphine oxide: : Another commonly studied phosphine oxide with different substituents, leading to variations in reactivity and applications .

-

Triphenylphosphine oxide: : Known for its use in organic synthesis and catalysis, it differs in the nature of its substituents and overall chemical behavior .

The uniqueness of phosphine oxide, cyclopentyldiisobutyl- lies in its specific substituents (cyclopentyl and diisobutyl groups), which impart distinct steric and electronic properties, making it suitable for specialized applications .

Actividad Biológica

Phosphine oxides, including cyclopentyldiisobutyl phosphine oxide, are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer effects, antibacterial properties, and potential applications in drug development.

Overview of Phosphine Oxides

Phosphine oxides are characterized by a phosphorus atom bonded to three organic groups and an oxygen atom. They are known for their high polarity and solubility in aqueous environments, which enhances their metabolic stability and potential therapeutic applications.

Research indicates that phosphine oxides can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of the cell cycle and the induction of reactive oxygen species (ROS), leading to DNA damage and eventual cell death.

Case Studies

-

Cell Viability Assays :

- A study evaluated the anticancer activity of several aziridine phosphine oxides, including cyclopentyldiisobutyl phosphine oxide, against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

- Results : The phosphine oxides exhibited significant inhibition of cell viability, with IC50 values ranging from 3.125 to 100 µM. Notably, compounds showed higher activity compared to their phosphine counterparts, indicating that the presence of the polar phosphine oxide group enhances biological activity .

- Cell Cycle Analysis :

Antibacterial Activity

Phosphine oxides have also been assessed for their antibacterial properties. In preliminary studies, these compounds demonstrated moderate efficacy against various bacterial strains.

- Study Findings : While specific data on cyclopentyldiisobutyl phosphine oxide's antibacterial activity is limited, general trends indicate that certain derivatives exhibit promising antibacterial effects against Gram-positive bacteria .

Comparative Analysis with Other Compounds

A comparative analysis of phosphine oxides with other organophosphorus compounds reveals distinct advantages:

| Compound Type | Anticancer Activity | Antibacterial Activity | Toxicity Profile |

|---|---|---|---|

| Phosphine Oxides | High | Moderate | Varies by derivative |

| Traditional Phosphines | Moderate | Low | Generally higher |

Research Applications

The unique properties of cyclopentyldiisobutyl phosphine oxide make it a candidate for various research applications:

- Drug Development : Its ability to inhibit cancer cell growth positions it as a potential lead compound in anticancer drug development.

- Biochemical Pathway Studies : The compound can be utilized in studies investigating metabolic pathways and enzyme interactions due to its structural characteristics .

Propiedades

IUPAC Name |

bis(2-methylpropyl)phosphorylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27OP/c1-11(2)9-15(14,10-12(3)4)13-7-5-6-8-13/h11-13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKICQGGMNQWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=O)(CC(C)C)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995239 | |

| Record name | Cyclopentylbis(2-methylpropyl)oxo-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-83-1 | |

| Record name | Phosphine oxide, cyclopentyldiisobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyldiisobutylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylbis(2-methylpropyl)oxo-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLDIISOBUTYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ7CMC5N35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.